

# In-Depth Technical Guide to the LS-75 Compound

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## Compound of Interest

Compound Name: LS-75

Cat. No.: B042276

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## Executive Summary

The **LS-75** compound, chemically identified as 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a notable PARP-1 (Poly (ADP-Ribose) Polymerase-1) inhibitor with significant neuroprotective potential. As a metabolite of the established drug Pirenzepine, **LS-75** has garnered attention for its ability to cross the blood-brain barrier and modulate the activity of a key enzyme in DNA repair and cell death pathways. This document provides a comprehensive overview of the **LS-75** compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.

## Compound Structure and Properties

### Chemical Structure

- Chemical Name: 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one
- CAS Number: 885-70-1
- Molecular Formula:  $C_{12}H_9N_3O$
- Molecular Weight: 211.22 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **LS-75** is presented in Table 1.

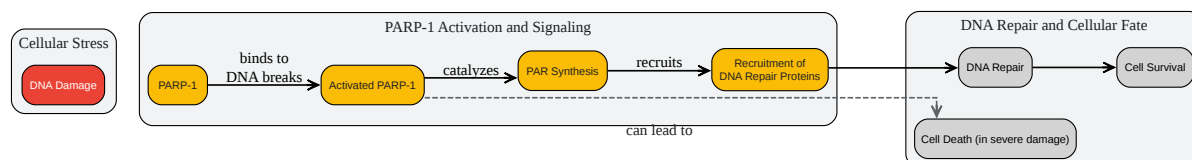
Property	Value
Molecular Weight	211.22 g/mol
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O
Physical Form	Solid
Purity	≥98%
Storage	4°C, protect from light
Blood-Brain Barrier Permeability	Permeable

## Biological Activity and Mechanism of Action

**LS-75** is an inhibitor of Poly (ADP-Ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. In the event of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. By inhibiting PARP-1, **LS-75** can modulate cellular responses to DNA damage. This mechanism is of particular interest in neuroprotection and in sensitizing cancer cells to DNA-damaging agents. The reported IC<sub>50</sub> value for PARP-1 inhibition by **LS-75** is 18 μM.

## PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway.



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Caption: PARP-1 signaling pathway in response to DNA damage.

## Experimental Data

### In Vitro PARP-1 Inhibition

The inhibitory activity of **LS-75** against PARP-1 was determined using a fluorometric assay. The IC<sub>50</sub> value, representing the concentration of **LS-75** required to inhibit 50% of PARP-1 activity, is a key metric of its potency.

Compound	Target	Assay Type	IC <sub>50</sub> (μM)
LS-75	PARP-1	Fluorometric	18

### Protection Against Cisplatin-Induced Ototoxicity

**LS-75** has been investigated for its protective effects against hearing loss induced by the chemotherapeutic agent cisplatin. In an ex vivo model using cochlear explants from postnatal day 3-5 mice, **LS-75** demonstrated a dose-dependent protection of both inner and outer hair cells from cisplatin-induced damage.

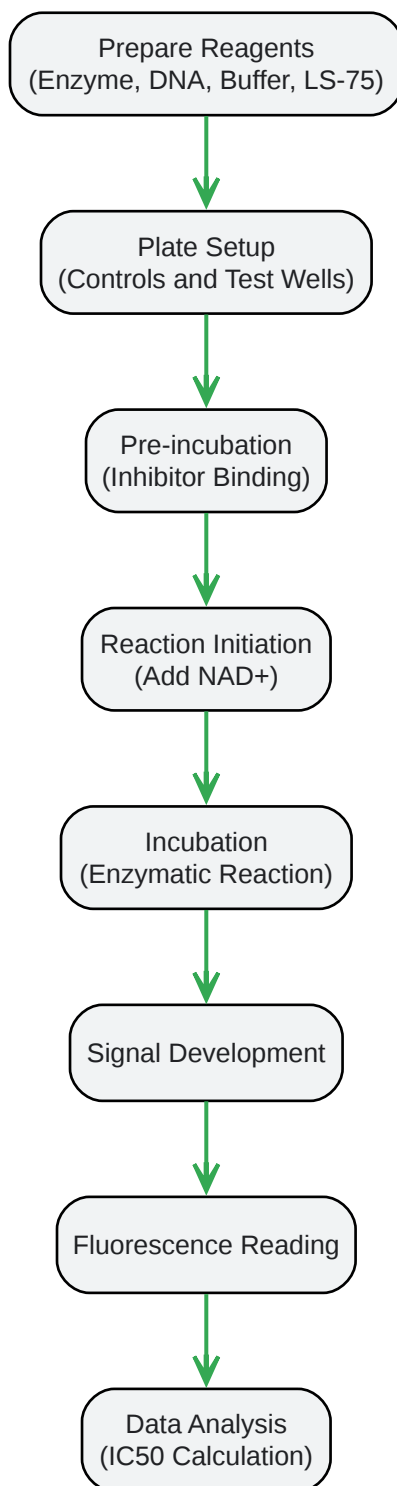
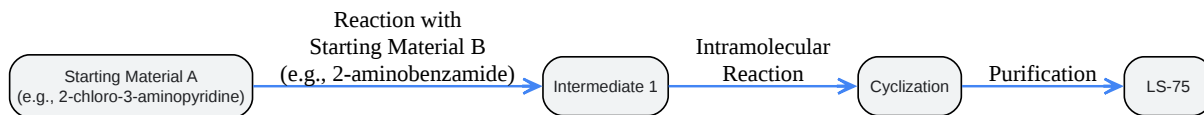
Treatment Group	Inner Hair Cell Preservation (%)	Outer Hair Cell Preservation (%)
Cisplatin (1.75 µg/mL)	Baseline	Baseline
Cisplatin + LS-75 (3 µM)	Significant increase	Significant increase
Cisplatin + LS-75 (10 µM)	86 ± 6	75 ± 4
Cisplatin + LS-75 (30 µM)	No significant change from control	No significant change from control
Cisplatin + LS-75 (100 µM)	No significant change from control	No significant change from control

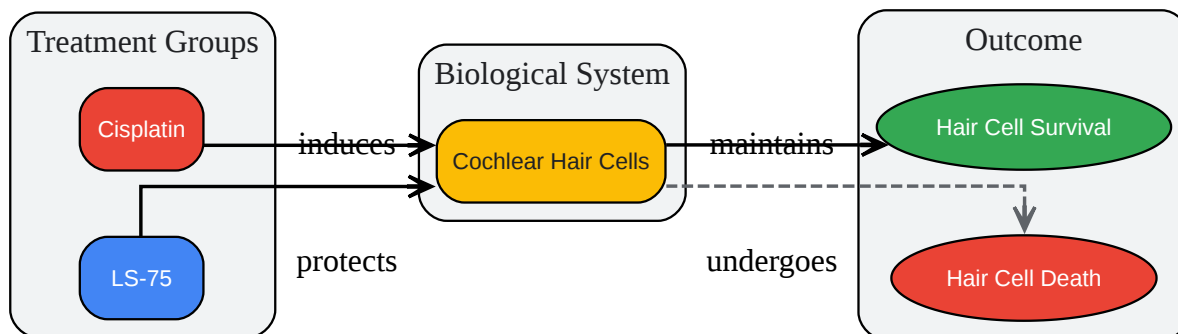
## Experimental Protocols

### Synthesis of LS-75 (5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one)

A previously reported method for the synthesis of **LS-75** involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, the general approach involves the reaction of 2-amino-N-(2-aminophenyl)benzamide with a suitable cyclizing agent. A related synthesis of the core structure starts from 2-chloro-3-aminopyridine and 2-aminobenzamide.

Conceptual Workflow for Synthesis:





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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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